4,4,5-Trimethylhexanenitrile

Description

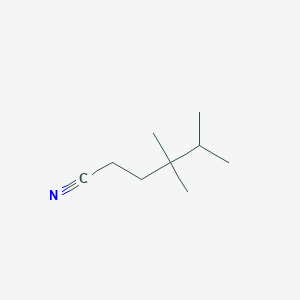

Structure

2D Structure

3D Structure

Properties

CAS No. |

99064-65-0 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

4,4,5-trimethylhexanenitrile |

InChI |

InChI=1S/C9H17N/c1-8(2)9(3,4)6-5-7-10/h8H,5-6H2,1-4H3 |

InChI Key |

BWVYVVULWLVWBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)CCC#N |

Origin of Product |

United States |

Iv. Transformation and Derivatization Reactions of 4,4,5 Trimethylhexanenitrile

Conversion of the Nitrile Group to Other Functional Moieties

The carbon-nitrogen triple bond of the nitrile group undergoes several characteristic reactions, including hydration, hydrolysis, and reduction, to yield a range of functional derivatives.

The hydration of nitriles offers a direct route to the corresponding amides. This transformation can be achieved using various catalytic systems, including heterogeneous catalysts under flow conditions and metal oxide catalysts.

A sustainable and efficient method for the hydration of nitriles to amides utilizes a continuous flow process with a heterogeneous catalyst. organic-chemistry.org In this system, an aqueous solution of a nitrile is passed through a column packed with a catalyst, such as commercially available amorphous manganese dioxide (MnO₂). organic-chemistry.org This method is notable for its mild reaction temperatures (30-100 °C), high conversions, and the ability to obtain the amide product simply by concentrating the output stream, often without requiring further purification steps. organic-chemistry.org

The flow chemistry approach avoids common issues associated with traditional batch methods, such as overhydrolysis to the carboxylic acid, formation of byproducts, and difficult catalyst separation. organic-chemistry.org The MnO₂ catalyst demonstrates high tolerance for various functional groups and can be reused numerous times with minimal leaching, making it a robust and scalable process for a broad range of aliphatic and aromatic nitriles. organic-chemistry.org

Table 1: Features of Heterogeneous Catalytic Hydration of Nitriles in a Flow System

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Amorphous Manganese Dioxide (MnO₂) | organic-chemistry.org |

| Process | Continuous flow chemistry | organic-chemistry.org |

| Conditions | Aqueous solution, 30-100 °C | organic-chemistry.org |

| Advantages | Sustainable, robust, scalable, high yield, minimal workup, catalyst reusability | organic-chemistry.org |

| Substrate Scope | Broad, including heteroaromatic, aromatic, and aliphatic nitriles | organic-chemistry.org |

Cerium oxide (CeO₂) serves as an effective and reusable heterogeneous catalyst for the hydration of nitriles to amides. rsc.org This reaction proceeds in water under neutral conditions at relatively low temperatures (30–100 °C). rsc.org Research indicates that the catalytic activity is associated with specific active sites on the CeO₂ surface, identified as a pair site consisting of a low-coordinated cerium atom and an adjacent Lewis basic oxygen (CeLC–O site). rsc.org Preheating the CeO₂ catalyst can enhance its activity by an order of magnitude by desorbing surface carbonates and exposing more of these active sites. rsc.org

The proposed catalytic cycle involves:

Dissociation of water on the active site.

Formation of an adsorption complex between the nitrile and the catalyst.

Nucleophilic attack of a hydroxide (B78521) species on the carbon atom of the cyano group.

Desorption of the amide product, regenerating the active site. rsc.org

This method has been successfully applied to various nitriles, demonstrating its potential as a green catalytic process. rsc.org

The complete hydrolysis of the nitrile group leads to the formation of carboxylic acids. This transformation can be carried out under either acidic or alkaline conditions by heating the nitrile with the respective solution. chemguide.co.uklibretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.org This process directly yields the free carboxylic acid and an ammonium (B1175870) salt as a byproduct. chemguide.co.uk

In alkaline hydrolysis, the nitrile is heated under reflux with a base, such as sodium hydroxide solution. libretexts.org This reaction initially produces the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. chemguide.co.ukmasterorganicchemistry.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid in a subsequent workup step. libretexts.orgmasterorganicchemistry.com

A relevant example from patent literature describes the conversion of a derivative, 2-(benzylamino)-4,4,5-trimethylhexanenitrile, into the corresponding 2-(benzylamino)-4,4,5-trimethylhexanoic acid, demonstrating the feasibility of this hydrolysis reaction on a structurally similar compound. google.com

Reduction of the nitrile group is a fundamental transformation that yields primary amines. youtube.com This is a crucial reaction in organic synthesis, particularly for the production of pharmaceuticals and polymers. youtube.com

Catalytic hydrogenation is one of the most common and industrially preferred methods for the reduction of nitriles. youtube.comorganicchemistrydata.org The process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. youtube.comlibretexts.org Commonly used catalysts include Raney Nickel, palladium, and platinum. organicchemistrydata.orgumich.edu

An efficient system for this transformation employs Raney Nickel as the catalyst with potassium borohydride (B1222165) (KBH₄) as the reducing agent in an ethanol (B145695) solvent. umich.edu This method is effective for converting both aliphatic and aromatic nitriles directly to their corresponding primary amines in good to excellent yields under mild conditions. umich.edu A key advantage of this system is its high selectivity for the primary amine, with only trace amounts of secondary or tertiary amine byproducts being formed. umich.edu For aliphatic nitriles, the reaction proceeds efficiently at room temperature. umich.edu

**Table 2: Optimization of Reaction Conditions for the Reduction of an Aliphatic Nitrile (2-phenylacetonitrile) using Raney Ni/KBH₄***

| Entry | Molar Ratio (Substrate:Raney Ni:KBH₄) | Temperature (°C) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | 1:0.5:2 | Room Temp | 1.5 | 80 |

| 2 | 1:1:2 | Room Temp | 1.5 | 85 |

| 3 | 1:1:3 | Room Temp | 1.0 | 90 |

| 4 | 1:1:4 | Room Temp | 1.0 | 92 |

| 5 | 1:1:5 | Room Temp | 1.0 | 92 |

| 6 | 1:1:4 | 0 | 2.5 | 93 |

Data adapted from a study on the reduction of 2-phenylacetonitrile (B1602554) as a model aliphatic nitrile. umich.edu

Reduction to Amines

Biocatalytic Reduction via Nitrile Reductases

The transformation of nitriles to primary amines is a crucial reaction in organic synthesis, and biocatalysis offers a green alternative to traditional chemical methods that often require harsh conditions. google.comresearchgate.net Nitrile reductases are a family of enzymes that catalyze the four-electron reduction of a nitrile to a primary amine. researchgate.netnih.gov The most well-studied nitrile reductases belong to the QueF enzyme family, which are involved in the biosynthesis of queuosine, a modified nucleoside found in tRNA. google.comresearchgate.netnih.gov These enzymes utilize a nicotinamide (B372718) cofactor, typically NADPH, as the hydride donor for the reduction. researchgate.netdrew.edu

The catalytic mechanism of QueF involves the formation of a covalent thioimide adduct between a cysteine residue in the active site and the nitrile substrate. nih.govresearchgate.net This is followed by two successive NADPH-dependent hydride transfers, which reduce the thioimide to the corresponding primary amine. drew.eduresearchgate.net While the natural substrate for QueF is 7-cyano-7-deazaguanine (preQ₀), research has explored the substrate scope of these enzymes for non-natural nitriles. researchgate.netnih.govdntb.gov.ua

However, studies have shown that nitrile reductases like QueF from Escherichia coli exhibit high substrate specificity, primarily for their natural substrate. researchgate.netdntb.gov.ua The development of nitrile reductase biocatalysts with a broader substrate scope for industrial applications has been challenging due to the poor evolvability of the enzyme's scaffold and its kinetically sluggish nature. rsc.org Efforts to engineer these enzymes to accept a wider range of substrates, including aliphatic nitriles like 4,4,5-trimethylhexanenitrile, are ongoing. rsc.orgresearchgate.net The goal is to develop robust biocatalysts that can efficiently reduce diverse nitriles to their corresponding amines under mild, environmentally friendly conditions. google.comrsc.org

Formation of Ketones, Esters, and Aldehydes from Nitriles

The nitrile group in this compound is a versatile functional group that can be converted into other important carbonyl-containing functionalities such as ketones, esters, and aldehydes.

Ketone Synthesis: A common method for synthesizing ketones from nitriles is the Grignard reaction. organic-chemistry.orglibretexts.org The reaction of this compound with a Grignard reagent (R'-MgX) would proceed through a nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile. libretexts.org This forms an intermediate imine salt, which upon hydrolysis, yields a ketone. libretexts.orgleah4sci.com The choice of the Grignard reagent determines the structure of the resulting ketone.

Ester Synthesis: The Pinner reaction provides a classical route to convert nitriles into esters. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous HCl. nrochemistry.comorganic-chemistry.org The reaction proceeds through the formation of an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgnrochemistry.com Subsequent hydrolysis of the Pinner salt yields the corresponding ester. wikipedia.orgnrochemistry.com For this compound, reacting it with an alcohol like ethanol under acidic conditions would produce ethyl 4,4,5-trimethylhexanoate. The reaction is typically carried out under anhydrous conditions to prevent the formation of byproducts. nrochemistry.com

Aldehyde Synthesis: The Stephen aldehyde synthesis is a well-established method for the reduction of nitriles to aldehydes. wikipedia.orgscienceinfo.comcollegedunia.com This reaction involves the reduction of the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an iminium salt intermediate. wikipedia.orgbyjus.com This intermediate is then hydrolyzed to yield the aldehyde. wikipedia.orgbyjus.com Applying this method to this compound would result in the formation of 4,4,5-trimethylhexanal. The efficiency of the Stephen reaction can be influenced by the structure of the nitrile, with aromatic nitriles often giving better yields than aliphatic ones. wikipedia.orgbyjus.com

Table 1: Summary of Carbonyl Compound Formation from this compound

| Target Compound | Reaction Name | Key Reagents | Intermediate |

|---|---|---|---|

| Ketone | Grignard Reaction | Grignard Reagent (R'-MgX), H₃O⁺ | Imine Salt |

| Ester | Pinner Reaction | Alcohol (R'-OH), Anhydrous HCl, H₂O | Imino Ester Salt (Pinner Salt) |

| Aldehyde | Stephen Aldehyde Synthesis | SnCl₂, HCl, H₂O | Iminium Salt |

Functionalization at Other Positions of the this compound Skeleton

Selective Functionalization of Alkyl C-H Bonds

The selective functionalization of otherwise unreactive C(sp³)–H bonds in alkyl chains represents a significant advancement in organic synthesis, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials. acs.orgumich.edu In the context of this compound, which possesses multiple C-H bonds, achieving site-selectivity is a considerable challenge.

Recent research has focused on transition-metal-catalyzed and radical-initiated methods for the oxidative functionalization of alkyl nitriles. acs.orgacs.org These methods often exploit the directing-group ability of the nitrile group or the inherent reactivity differences between primary, secondary, and tertiary C-H bonds. For instance, copper-catalyzed hydrocyanoalkylation of unactivated alkenes with alkyl nitriles has been reported, demonstrating the potential for forming new C-C bonds at positions remote to the nitrile. acs.org

Furthermore, metal-free methods for the unactivated C(sp³)–H bond functionalization of alkyl nitriles with terminal vinylarenes have been developed to produce γ-ketonitriles. researchgate.net While these methods have primarily been demonstrated on simpler alkyl nitriles, the principles could potentially be applied to more complex structures like this compound. The presence of the tertiary hydrogen at the C5 position and the neopentyl-like quaternary carbon at C4 would likely influence the regioselectivity of such reactions. The selective functionalization of a specific C-H bond in this compound would depend on the catalyst system and reaction conditions employed, with the goal of overcoming the statistical preference for reaction at the most numerous or weakest C-H bonds. nih.gov

Derivatization for Analytical and Synthetic Purposes

Acylation, Silylation, and Alkylation Strategies

The carbon atom alpha to the nitrile group in this compound is acidic and can be deprotonated by a strong base to form a nitrile-stabilized carbanion. thieme-connect.dewikipedia.org This carbanion is a potent nucleophile and can react with various electrophiles, allowing for acylation, silylation, and alkylation at this position. thieme-connect.dewikipedia.org

Acylation: The α-acylation of nitriles can be achieved by reacting the corresponding nitrile anion with an acylating agent such as an ester, acid chloride, or anhydride (B1165640). wikipedia.orgacs.org For this compound, treatment with a strong base like lithium diisopropylamide (LDA) followed by the addition of an acyl chloride (e.g., acetyl chloride) would yield a β-ketonitrile.

Silylation: Silylation at the α-position can be accomplished by reacting the nitrile anion with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride (TMSCl). nih.gov This reaction can be used to protect the α-position or to generate silyl ketene (B1206846) imines, which are versatile synthetic intermediates. nih.gov The choice of silylating agent and reaction conditions can influence whether C-silylation or N-silylation occurs. nih.gov

Alkylation: The α-alkylation of nitriles is a common C-C bond-forming reaction. thieme-connect.de The nitrile anion of this compound can be reacted with an alkyl halide to introduce a new alkyl group at the α-position. thieme-connect.dewikipedia.org To avoid polyalkylation, which can be a significant side reaction, specific conditions such as the use of phase-transfer catalysis or the generation of polyanions may be employed. wikipedia.org

Table 2: Derivatization Strategies at the α-Position of this compound

| Derivatization | Reagents | Product Type |

|---|---|---|

| Acylation | Strong Base (e.g., LDA), Acyl Halide (R'COCl) | β-Ketonitrile |

| Silylation | Strong Base (e.g., LDA), Silyl Halide (e.g., TMSCl) | α-Silylnitrile |

| Alkylation | Strong Base (e.g., LDA), Alkyl Halide (R'-X) | α-Alkylnitrile |

Utility of Derivatives in Downstream Synthesis

The derivatives of this compound obtained through acylation, silylation, and alkylation serve as valuable intermediates in a variety of downstream synthetic transformations. The introduction of new functional groups at the α-position significantly expands the synthetic utility of the original nitrile skeleton.

The β-ketonitriles formed from α-acylation are versatile building blocks. The presence of both a ketone and a nitrile group allows for a wide range of subsequent reactions. For example, they can undergo further alkylation, reduction, or be used in the synthesis of heterocyclic compounds.

α-Silylated nitriles can be used in Peterson olefination reactions to form α,β-unsaturated nitriles. Silyl ketene imines, which can be formed from silylation, are highly versatile nucleophiles for catalytic, asymmetric synthesis, enabling the construction of quaternary stereogenic centers. nih.gov

The α-alkylated derivatives of this compound are precursors to more complex molecules. The newly introduced alkyl group can carry other functionalities, which can be further manipulated. The nitrile group itself can be retained or transformed into other functional groups such as amines, amides, or carboxylic acids, providing access to a diverse array of chemical structures. rsc.org For instance, the reduction of an α-alkylated nitrile would lead to a primary amine with increased steric bulk and complexity adjacent to the nitrogen atom. These derivatives are useful in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where specific substitution patterns are required for biological activity or material properties. google.com

Ring Formation and Cyclization Reactions Utilizing the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can act as an electrophile or participate in concerted cycloadditions, making it a key component in the construction of nitrogen-containing rings. The following sections detail specific examples of these cyclization strategies as they apply to sterically hindered branched nitriles like this compound.

The conversion of the linear nitrile group into a cyclic scaffold is a powerful method for increasing molecular complexity. While the synthesis of some heterocycles is straightforward, the formation of others, such as γ-lactones, from a saturated nitrile precursor requires multi-step strategies or advanced C-H functionalization methods that must overcome significant steric and electronic hurdles.

Tetrazole Synthesis:

The most direct and widely utilized cyclization involving nitriles is their conversion to tetrazoles. This transformation is a formal [2+3] cycloaddition between the nitrile and an azide (B81097) anion. For this compound, this reaction yields 5-(3,4,4-trimethylpentyl)-2H-tetrazole, a compound where the alkyl group is attached to a metabolically stable, acidic ring that can serve as a carboxylic acid bioisostere.

The reaction is typically performed using sodium azide (NaN₃). However, due to the steric bulk of the 3,4,4-trimethylpentyl group adjacent to the nitrile, the reaction rate can be sluggish. To facilitate the cycloaddition, Lewis acid catalysts such as zinc chloride (ZnCl₂) or trialkyltin azides are often employed. The Lewis acid coordinates to the nitrile nitrogen, increasing its electrophilicity and accelerating the nucleophilic attack by the azide.

Below is a table summarizing typical conditions and findings for the synthesis of tetrazoles from sterically hindered nitriles.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Reported Yield (%) |

|---|---|---|---|---|---|---|

| This compound | NaN₃, NH₄Cl | DMF | 120-130 | 24-48 | 5-(3,4,4-Trimethylpentyl)-2H-tetrazole | 75-85 |

| This compound | NaN₃, ZnCl₂ | Toluene (B28343)/H₂O (biphasic) | 110 | 18 | 5-(3,4,4-Trimethylpentyl)-2H-tetrazole | ~90 |

| This compound | Trimethylsilyl azide (TMSN₃) | Toluene | 110 | 12 | 5-(3,4,4-Trimethylpentyl)-2H-tetrazole | >95 (often in situ) |

γ-Lactone Synthesis:

The direct synthesis of a γ-lactone from the saturated alkyl chain of this compound is not a single-step transformation. It necessitates the introduction of a hydroxyl or equivalent functional group at the γ-position (C4) relative to the eventual carboxylic acid (derived from the nitrile). The C4 position in this compound is a quaternary carbon, which is sterically inaccessible and lacks a hydrogen atom for functionalization via standard radical or oxidative pathways.

Therefore, accessing a γ-lactone from this nitrile would require an indirect, multi-step synthetic route. A hypothetical pathway could involve:

Derivatization of the starting material to introduce functionality that enables cyclization.

A ring-forming reaction, potentially creating a nitrogen-containing heterocycle like a γ-lactam as an intermediate.

Subsequent chemical conversion of the intermediate heterocycle to the desired γ-lactone.

For instance, transition-metal-catalyzed C(sp³)-H amination could potentially form a γ-lactam (a 5-membered cyclic amide) by functionalizing the C-H bonds at the C3 position. This γ-lactam could then, in principle, be hydrolyzed to the corresponding γ-amino acid and subsequently converted to the γ-lactone via diazotization. However, such a sequence is complex and highlights the synthetic challenge posed by the compound's structure. Direct γ-lactone formation remains an area of advanced synthetic research.

Intramolecular reactions provide a powerful means to construct complex polycyclic systems from linear precursors. In the case of this compound or its derivatives, the nitrile group can act as an internal trap for reactive intermediates (radicals, carbocations) generated elsewhere on the alkyl chain.

Intramolecular Radical Cyclization:

Generation of a carbon-centered radical on the alkyl chain of this compound can lead to an intramolecular addition across the C≡N bond. The regiochemical outcome of such a cyclization is governed by the position of the initial radical and Baldwin's rules for ring closure.

Radical at C5: Abstraction of the tertiary hydrogen at C5 would generate the most stable radical intermediate. Its subsequent attack on the nitrile carbon would be a 6-endo-dig cyclization. While endo-dig cyclizations onto alkynes are often disfavored, they can proceed, especially for 6-membered rings, to yield a cyclic iminyl radical. This intermediate can be trapped or can rearrange, ultimately leading to a six-membered carbocycle (a substituted cyclohexanone (B45756) after hydrolysis of the imine).

Radical at C6: A radical at the primary C6 position would undergo a 7-exo-dig cyclization, which is kinetically slow and generally not favored.

Intramolecular Cationic Cyclization (Ritter Reaction):

The intramolecular Ritter reaction is a highly efficient method for forming nitrogen-containing heterocycles. This reaction involves the trapping of a carbocation by the lone pair of the nitrile nitrogen. While this compound itself is a saturated alkane and does not readily form a carbocation, a closely related unsaturated derivative, such as 4,4,5-trimethylhex-5-enenitrile , serves as an excellent substrate.

In the presence of a strong acid (e.g., H₂SO₄), the alkene in 4,4,5-trimethylhex-5-enenitrile is protonated to generate a stable tertiary carbocation at C5. This cation is perfectly positioned for an intramolecular attack by the nitrile nitrogen in a highly favored 6-exo-dig cyclization pathway. The resulting nitrilium ion intermediate is then hydrated upon aqueous workup to afford a six-membered lactam, 3,3,4-trimethylpiperidin-2-one . This strategy demonstrates how a minor modification to the parent structure enables powerful and selective cyclization.

The table below contrasts the potential outcomes of intramolecular cyclizations based on the type of reactive intermediate generated from a derivative of this compound.

| Reaction Type | Required Precursor | Key Intermediate | Cyclization Pathway | Final Product (after hydrolysis) |

|---|---|---|---|---|

| Radical Cyclization | This compound + Radical Initiator | C5-centered radical | 6-endo-dig | Substituted Cyclohexanone |

| Cationic Cyclization (Ritter) | 4,4,5-Trimethylhex-5-enenitrile + Acid | C5-centered carbocation | 6-exo-dig | 3,3,4-Trimethylpiperidin-2-one |

These examples underscore the synthetic utility of the nitrile group in this compound as an anchor point for constructing diverse and complex cyclic molecules, with the reaction pathway being highly dependent on the specific reagents and the presence of other functional groups within the substrate.

V. Biocatalytic Applications and Enzymatic Transformations of Nitriles with Complex Branching

Enzymatic Hydrolysis of Nitriles: Nitrilases and Nitrile Hydratases

Enzymatic hydrolysis of nitriles to valuable carboxylic acids and amides is primarily carried out by two main classes of enzymes: nitrilases (EC 3.5.5.1) and nitrile hydratases (NHases, EC 4.2.1.84). rsc.orgresearchgate.net Nitrilases catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia (B1221849), while nitrile hydratases convert nitriles to amides, which can then be further hydrolyzed to carboxylic acids by amidases. researchgate.netacsgcipr.org This two-step pathway involving nitrile hydratase and amidase is a common route for nitrile metabolism in microorganisms. researchgate.net The application of these enzymes in organic synthesis is attractive due to their high chemo-, regio-, and enantioselectivity, especially for the synthesis of biologically active compounds. researchgate.netresearchgate.net

The substrate specificity of nitrile-hydrolyzing enzymes is a critical factor for their application. Nitrilases are generally classified into three categories based on their substrate preference: aliphatic, aromatic, and arylacetonitrilases. creative-enzymes.com Some nitrilases exhibit broad substrate specificity, hydrolyzing a range of nitriles including aliphatic, aromatic, and heterocyclic compounds. creative-enzymes.comfrontiersin.org For instance, a nitrilase from Bacillus pallidus Dac521 can hydrolyze various types of nitriles. creative-enzymes.com Conversely, some nitrile hydratases show a preference for branched and cyclic aliphatic nitriles. ucl.ac.uk A study on a thermophilic Bacillus isolate revealed a nitrile hydratase with a notable preference for branched and cyclic nitriles over simple aliphatic ones. ucl.ac.uk

The regioselectivity of these enzymes is particularly important when dealing with dinitriles. Tailoring the substrate binding pocket residues of nitrile hydratase has been shown to modulate its regioselectivity towards dinitriles. acsgcipr.org For example, a nitrile hydratase from Rhodococcus erythropolis AJ270 has demonstrated the ability to selectively hydrate (B1144303) one nitrile group in dinitriles. nih.gov

The following table summarizes the substrate specificity of a nitrile hydratase from Nitriliruptor alkaliphilus on various branched aliphatic nitriles.

| Substrate | Relative Activity (%) |

| Isobutyronitrile (B166230) | 100 |

| Pivalonitrile | 80 |

| 2-Methylbutyronitrile | 120 |

| 3-Methylbutyronitrile | 90 |

| 2-Ethylbutyronitrile | 70 |

| Data adapted from studies on the characterization of nitrile hydratase activity. |

To overcome the limitations of narrow substrate scope, significant efforts have been directed towards the engineering of nitrile-hydrolyzing enzymes. nih.gov Traditional approaches involve modifying the substrate-binding pocket and the substrate access tunnel. nih.govresearchgate.net Rational engineering of the substrate access tunnel has been shown to be a plausible strategy for modifying the substrate scope of nitrile hydratases, particularly for improving their activity towards bulky nitrile substrates. nih.govresearchgate.net

Directed evolution is another powerful strategy for improving the catalytic properties of these enzymes, including their specific activity, substrate tolerance, and thermostability. nih.govd-nb.info This technique involves creating random mutation libraries and screening for variants with desired characteristics. nih.gov For example, a mutant of the cysteine protease papain was engineered to display nitrile hydratase and amidase activities, enabling the hydrolysis of peptide nitriles. nih.gov Similarly, mutagenesis of amino acid residues at the surface of a nitrile hydratase led to a significant broadening of its substrate scope, especially towards bulky nitriles. nih.govresearchgate.net

Biocatalytic Reduction of Nitriles to Amines

The reduction of nitriles to primary amines is a crucial transformation in the synthesis of pharmaceuticals and other valuable chemicals. researchgate.net While chemical reduction methods often require harsh conditions, biocatalytic reduction offers a more environmentally benign alternative. researchgate.netgoogle.com

A significant breakthrough in this area was the discovery of a new class of enzymes called nitrile reductases (NRs). researchgate.netgoogle.com The first identified nitrile reductase was QueF, an enzyme involved in the biosynthesis of the modified tRNA nucleoside queuosine. nih.govpnas.orgnih.gov QueF catalyzes the NADPH-dependent, four-electron reduction of a nitrile group to a primary amine. researchgate.netnih.gov This discovery has opened up new possibilities for the biocatalytic reduction of various nitrile-containing compounds. google.com

The characterization of nitrile reductases from different microorganisms, such as Escherichia coli and Bacillus subtilis, has provided insights into their structure and catalytic mechanism. researchgate.netnih.govresearchgate.net These enzymes often belong to the T-fold family of proteins. rsc.org The nitrile reductase from E. coli K-12 (EcoNR) has been expressed and characterized, demonstrating its potential for an alternative nitrile reduction pathway. researchgate.net The optimal working conditions for EcoNR with its natural substrate, preQ₀, were found to be at 37°C and pH 7. researchgate.net

| Nitrile Reductase | Source Organism | Optimal pH | Optimal Temperature (°C) |

| QueF (EcoNR) | Escherichia coli K-12 | 7.0 | 37 |

| QueF | Bacillus subtilis | 7.5 | Not specified |

| Data from characterization studies of nitrile reductases. pnas.orgresearchgate.net |

Despite the promise of nitrile reductases, several challenges hinder their development into practical biocatalysts. rsc.orgresearchgate.net A major issue is the low catalytic efficiency of the currently known nitrile reductases. rsc.orgresearchgate.net Furthermore, the poor evolvability of the T-fold enzymes and the kinetically sluggish reactions catalyzed by QueFs pose significant hurdles. rsc.orgresearchgate.net The highly conserved substrate binding pocket makes it difficult to alter or broaden the substrate specificity through protein engineering. researchgate.net

Attempts to improve the catalytic activity of nitrile reductases through methods like computational design and directed evolution have had limited success. rsc.orgresearchgate.net Therefore, researchers are exploring alternative strategies, such as searching for new families of nitrile reductases or engineering more evolvable protein scaffolds to support the nitrile-reducing chemistry. rsc.orgresearchgate.net One study successfully increased the specific activity of a nitrile reductase from Pectobacterium carotovorum by engineering the substrate binding pocket. researchgate.net

Chemoenzymatic Cascades for Complex Nitrile Synthesis and Derivatization

Chemoenzymatic cascades, which combine biocatalytic and chemical steps in a single pot, offer an efficient and sustainable approach for the synthesis and derivatization of complex molecules, including nitriles. nih.govrsc.org These cascades can overcome the limitations of purely chemical or enzymatic routes by leveraging the strengths of both approaches. researchgate.net

A notable example is a cyanide-free, three-step chemoenzymatic route for nitrile synthesis starting from carboxylic acids. nih.govtugraz.at This process involves the enzymatic reduction of a carboxylic acid to an aldehyde, followed by in situ chemical formation of an oxime, and finally, enzymatic dehydration of the oxime to the nitrile. nih.govtugraz.at This method avoids the use of toxic cyanide salts and operates under mild conditions. nih.govtugraz.at

Another application is the integration of enzymatic nitrile hydrolysis with chemical cross-coupling reactions. nih.gov For instance, a one-pot hydration/arylation cascade has been developed for the synthesis of amides from nitriles. nih.gov This approach has been successfully applied to the late-stage derivatization of complex bioactive molecules. nih.gov Furthermore, chemoenzymatic flow cascades have been designed for the synthesis of protected cyanohydrin derivatives, demonstrating the potential for continuous manufacturing processes. rsc.org

Integration of Enzymatic and Chemical Steps for Efficient Processes

No published data is available for 4,4,5-Trimethylhexanenitrile.

Cyanide-Free Biocatalytic Pathways to Branched Nitriles

No published data is available for this compound.

Compound Index

Vi. Advanced Spectroscopic and Computational Characterization of Branched Nitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.org

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, it provides information on the connectivity and chemical environment of atoms within a molecule. rsc.org

For 4,4,5-trimethylhexanenitrile, specific chemical shifts can be predicted based on established correlation tables and data from structurally similar compounds. researchgate.netsigmaaldrich.com The proton NMR spectrum would be expected to show distinct signals for the isopropyl methine proton, the various methyl groups, and the two methylene (B1212753) groups. The methylene group adjacent to the electron-withdrawing nitrile function (C2) would appear further downfield than the one adjacent to the quaternary carbon (C3). Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom, with the nitrile carbon appearing at a characteristic downfield position and the quaternary carbon also being clearly identifiable. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are estimated based on standard NMR prediction tools and data for analogous compounds, as a published experimental spectrum for this specific molecule is not readily available. Chemical shifts (δ) are in ppm.)

| Atom Position | Structure Fragment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| 1 | -C≡N | - | - | ~120 |

| 2 | -CH₂-CN | ~2.3 - 2.5 | Triplet | ~15 - 20 |

| 3 | -CH₂-C(CH₃)₂- | ~1.6 - 1.8 | Triplet | ~35 - 40 |

| 4 | -C(CH₃)₂- | - | - | ~30 - 35 |

| 4a | C(CH₃)₂ | ~0.9 - 1.1 | Singlet | ~25 - 30 |

| 5 | -CH(CH₃)₂ | ~1.5 - 1.7 | Multiplet | ~30 - 35 |

| 5a | CH(CH₃)₂ | ~0.8 - 1.0 | Doublet | ~20 - 25 |

Data table generated based on general principles of NMR spectroscopy and analysis of similar structures. uobasrah.edu.iqresearchgate.netsigmaaldrich.com

Mass Spectrometry (MS) for Molecular Confirmationoup.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron impact (EI) mass spectrometry, a molecule is ionized, forming a molecular ion (M⁺), which can then break apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio.

For branched aliphatic compounds, the molecular ion peak may be weak or even absent due to the high propensity for fragmentation at the branched carbon centers, which leads to the formation of stable carbocations. creative-proteomics.comgbiosciences.com The fragmentation pattern is a molecular fingerprint that provides valuable structural information. creative-proteomics.comtutorchase.com In the case of this compound (Molecular Weight: 139.24 g/mol ), fragmentation would be expected to occur preferentially at the C4 position, cleaving the C3-C4 and C4-C5 bonds to generate stable tertiary and secondary carbocations. The loss of neutral fragments, such as an isopropyl group (43 u) or a tert-butyl group (57 u), would lead to prominent peaks in the spectrum.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure / Neutral Loss | Significance |

| 139 | [C₉H₁₇N]⁺ | Molecular Ion (M⁺) |

| 124 | [M - CH₃]⁺ | Loss of a methyl group |

| 96 | [M - C₃H₇]⁺ | Loss of an isopropyl radical from C4 |

| 82 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical via cleavage and rearrangement |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very stable carbocation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Data table generated based on established fragmentation patterns for branched alkanes and nitriles. creative-proteomics.comgbiosciences.comuni-saarland.de

Computational Chemistry for Structure-Reactivity Relationshipsaip.orgchalmers.se

Computational chemistry employs theoretical principles to calculate and predict molecular properties, offering insights that can be difficult or impossible to obtain through experiments alone. It is particularly useful for understanding the relationship between a molecule's three-dimensional structure and its chemical reactivity. chalmers.se

Quantum chemical methods, such as Density Functional Theory (DFT) and coupled-cluster theory (e.g., CCSD(T)), are used to solve the Schrödinger equation and determine the electronic structure of molecules. chalmers.se These calculations provide accurate predictions of molecular geometries, conformational preferences, vibrational frequencies, and electronic properties like dipole moments. aip.org

For branched nitriles, these calculations can elucidate the most stable conformations by mapping the potential energy surface as a function of bond rotations. Studies on molecules like isopropyl cyanide and butyl cyanide have used high-level quantum chemical calculations to determine the relative stabilities of different isomers, which is crucial for understanding their abundance in environments like the interstellar medium. cambridge.orgarxiv.org Such calculations on this compound would reveal the preferred rotational states around the C3-C4 and C4-C5 bonds, which are influenced by steric hindrance between the bulky alkyl groups. These computational approaches are validated by their ability to accurately predict reaction energies and molecular constants that agree with experimental data where available. aip.orgacs.org

Computational chemistry is a powerful tool for predicting the outcomes and selectivity of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out reaction pathways and determine which products are kinetically and thermodynamically favored. acs.org

In systems involving branched nitriles, computational models can predict regioselectivity and stereoselectivity. For example, chemical kinetics models have been used to successfully reproduce the observed ratio of branched (iso) to straight-chain (normal) propyl cyanide and to predict the abundances of various butyl cyanide isomers in star-forming regions. aanda.org These models explicitly consider the different radical species that can be formed and use activation energy barriers, sometimes derived from quantum chemical calculations, to determine reaction rates. cambridge.orgaanda.org The development of machine learning models trained on vast reaction databases is also emerging as a powerful, template-free method for predicting reaction outcomes with increasing accuracy. arxiv.orgarxiv.org Applying these predictive models to the reactions of this compound could help in designing synthetic routes and anticipating potential side products.

Vii. Emerging Trends and Future Directions in 4,4,5 Trimethylhexanenitrile Research

Development of Novel Catalytic Systems for Challenging Nitrile Transformations

The synthesis and modification of nitriles often present challenges, including the use of hazardous reagents and the difficulty of certain chemical transformations. Modern catalysis research aims to overcome these hurdles.

The chemical industry is increasingly shifting away from traditional synthetic routes that rely on toxic cyanide sources like hydrogen cyanide or metal cyanides. acs.org This has spurred the development of greener alternatives applicable to the synthesis of branched nitriles. Sustainable methods focus on high atom economy, minimal waste, and the use of renewable resources and safer reagents. acs.orgnih.gov

Key sustainable approaches include:

Cyanide-Free Routes: Many modern methods generate the nitrile group without using toxic cyanide salts. mdpi.com A prominent strategy involves the dehydration of aldoximes, which can be derived from aldehydes and hydroxylamine. nih.govresearchgate.net This pathway is considered environmentally friendly and operates under mild conditions. mdpi.com

Photochemical and Electrochemical Synthesis: These methods use light or electricity to drive chemical reactions, often avoiding harsh reagents and high temperatures. organic-chemistry.org For instance, primary alkyl bromides and alcohols can be converted to nitriles photochemically using 1,4-dicyanobenzene as a cyanide source, eliminating the need for metal catalysts. organic-chemistry.org

Catalysis in Aqueous Media: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. Nickel-catalyzed cyanation of allylic alcohols in water has been shown to be an environmentally friendly and simple process for producing allylic nitriles. organic-chemistry.org

Table 1: Comparison of Traditional vs. Sustainable Nitrile Synthesis Methodologies

| Feature | Traditional Methodologies | Sustainable Methodologies |

|---|---|---|

| Cyanide Source | Often involves toxic HCN or inorganic cyanide salts. | Utilizes cyanide-free pathways (e.g., from aldoximes, amides) or safer cyano-group donors. acs.orgmdpi.com |

| Catalysts | Frequently relies on expensive and toxic heavy metals (e.g., Palladium, Rhodium). studysmarter.co.uk | Employs earth-abundant metals, metal-free systems, or biocatalysts. acs.orgiith.ac.in |

| Reaction Conditions | Can require harsh conditions, such as high temperatures and pressures. | Often proceeds under mild conditions (e.g., ambient temperature and pressure). mdpi.com |

| Solvents | Typically uses volatile organic compounds (VOCs). | Prioritizes green solvents like water or ionic liquids, or solvent-free conditions. acs.orgorganic-chemistry.org |

| Byproducts | May generate significant toxic waste. | Designed for high atom economy and minimal, non-toxic byproducts. acs.org |

To enhance sustainability and reduce costs, there is a strong trend toward replacing precious metal catalysts (e.g., palladium, platinum) with catalysts based on earth-abundant metals or eliminating metals entirely. iith.ac.inresearchgate.net

Earth-Abundant Metal Catalysis: Metals such as iron, cobalt, copper, and nickel are more sustainable and economical alternatives. iith.ac.inmdpi.com Iron, in particular, has been used in visible-light-promoted catalysis for cyanide-free synthesis of alkyl nitriles from cycloalkanones, featuring mild conditions and high atom economy. organic-chemistry.org Cobalt nanoparticles have been studied for the selective hydrogenation of nitriles to primary amines, a crucial transformation in fine chemical synthesis. acs.org

Metal-Free Catalysis: These systems avoid metal-related toxicity and contamination issues. acs.org Strategies include using organic photocatalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) for the synthesis of nitriles from aldehydes under visible light. researchgate.net Another approach uses iodine as a promoter to synthesize allyl nitriles from olefins and azobis compounds, with nitrogen gas as the only byproduct. acs.org

Integration of Flow Chemistry and Biocatalysis for Efficient Synthesis

The combination of flow chemistry and biocatalysis represents a powerful paradigm for modern chemical production, offering enhanced efficiency, safety, and sustainability that is highly relevant for producing specialized molecules like 4,4,5-Trimethylhexanenitrile. nih.gov

Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. umontreal.ca The use of microreactors provides superior control over reaction parameters like temperature and mixing, which is crucial for safety and yield. europa.eu For nitrile synthesis, flow chemistry enables the safe use of hazardous intermediates and can dramatically reduce reaction times, as demonstrated in the cyanide-free synthesis of aryl nitriles using TosMIC, which has a residence time of just 1.5 minutes. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. nih.gov For nitrile synthesis, aldoxime dehydratases are particularly promising as they facilitate a cyanide-free route from aldoximes. nih.govmdpi.com

Integrated Systems: The true potential is realized when these technologies are combined. nih.govscispace.com Enzymes, such as aldoxime dehydratases, can be immobilized within a flow reactor. polimi.it This setup allows for continuous production, easy separation of the product from the catalyst, and enhanced enzyme stability and reusability. polimi.itnih.gov This integrated approach is ideal for the scalable, safe, and efficient synthesis of complex branched nitriles.

Rational Design of Branched Nitriles with Tailored Reactivity and Applications

The specific structure of this compound, with its bulky alkyl groups, suggests that it can be a target for rational design to create molecules with specific, desirable properties for various applications.

Nitriles have found a significant place in the fragrance industry due to their desirable olfactory properties and excellent chemical stability in various media, such as soaps and cosmetics. google.comperfumerflavorist.com The design of novel nitrile structures is a key area of research for creating new scent profiles. google.com The branched, sterically hindered structure of this compound could be rationally modified to fine-tune its volatility, odor profile, and stability, making it a candidate for new, high-performance fragrance ingredients. While some nitriles can be metabolized to release cyanide, studies on representative fragrance nitriles like geranyl and citronellyl nitrile show this is not always a significant pathway, a key consideration in the design process. nih.gov

Nitriles are important precursors for polymers. The most well-known example is polyacrylonitrile (B21495) (PAN), which is used to produce carbon fibers and other advanced materials. mdpi.comwikipedia.org The nitrile groups in the polymer chain can undergo thermal treatment, leading to cyclization and the formation of rigid, ladder-like structures. mdpi.com This process is fundamental to the properties of the resulting materials.

By rationally designing a polymer based on a monomer derived from this compound, the bulky trimethyl groups would significantly influence the polymer's properties. These groups would likely:

Inhibit close chain packing, potentially increasing solubility in organic solvents.

Alter the thermal properties, including the glass transition temperature and the conditions required for cyclization.

Create a porous structure in the final material, which could be advantageous for applications like catalyst binders or separation membranes. mdpi.com

This ability to tailor material properties through the rational design of the branched nitrile monomer opens up possibilities for creating novel polymers with specific, advanced functionalities.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) |

| 1,4-dicyanobenzene |

| This compound |

| Aldoxime |

| Azobis compounds |

| Cobalt |

| Copper |

| Cyanide |

| Geranyl nitrile |

| Hydrogen cyanide |

| Iron |

| Nickel |

| Palladium |

| Platinum |

| Polyacrylonitrile (PAN) |

| p-toluenesulfonylmethyl isocyanide (TosMIC) |

Building Blocks for Pharmaceutical Intermediates

This compound is emerging as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its unique branched alkyl structure provides a scaffold that can be elaborated into a variety of molecular architectures for drug discovery and development. The nitrile functional group is a versatile handle for a range of chemical transformations, allowing for its incorporation into diverse pharmacologically active compounds.

Recent research has highlighted the utility of this compound in the synthesis of modulators for the Sestrin-GATOR2 interaction. google.comgoogle.comgoogleapis.com This signaling pathway is a key regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), which is implicated in a multitude of cellular processes and its dysregulation is associated with various diseases, including cancer, diabetes, epilepsy, and neurodegeneration. google.com

In a patented synthetic route, this compound serves as a precursor for the synthesis of 2-(benzylamino)-4,4,5-trimethylhexanoic acid. google.comgoogle.comepo.org This is achieved through a two-step process starting with the formation of the α-aminonitrile, 2-(benzylamino)-4,4,5-trimethylhexanenitrile, from 3,3,4-trimethylpentanal. googleapis.com Subsequent hydrolysis of the nitrile group yields the corresponding carboxylic acid, a key intermediate for the development of Sestrin-GATOR2 interaction modulators. google.comgoogle.comepo.org

The incorporation of the bulky and lipophilic 4,4,5-trimethylhexyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate. This strategic use of this compound as a foundational element underscores its potential in constructing novel therapeutics with tailored properties.

| Starting Material | Intermediate | Final Product (Intermediate) | Therapeutic Area |

| This compound | 2-(benzylamino)-4,4,5-trimethylhexanenitrile | 2-(benzylamino)-4,4,5-trimethylhexanoic acid | Cancer, Diabetes, Epilepsy, Neurodegeneration |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4,4,5-Trimethylhexanenitrile in complex matrices?

- Methodology : Use HPLC–MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and ionization variability. Solid-phase extraction (SPE) with acetonitrile-based eluents is effective for sample cleanup . Calibration curves should span 3–4 orders of magnitude, with validation parameters (precision, accuracy, LOD/LOQ) reported using guidelines from Analytical and Bioanalytical Chemistry .

Q. How should synthetic protocols for this compound be optimized to minimize impurities?

- Methodology : Employ gas chromatography (GC) with flame ionization detection to monitor reaction intermediates. Optimize nitrile formation using catalytic cyanide sources (e.g., NaCN/KCN) under inert atmospheres. Post-synthesis purification via fractional distillation (boiling point ~180–200°C, estimated) or silica gel chromatography (hexane:ethyl acetate gradients) is critical to isolate the target compound from byproducts like branched isomers .

Q. What safety precautions are essential when handling this compound in lab settings?

- Methodology : Follow GHS protocols for nitriles: use fume hoods, nitrile gloves, and safety goggles. Monitor airborne concentrations with real-time sensors (e.g., PID detectors). In case of exposure, rinse skin with soap/water and eyes with saline for 15+ minutes. Store in airtight containers away from oxidizers due to potential HCN release under combustion .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) in buffered solutions (pH 3–9). Use NMR (¹H/¹³C) and FTIR to track degradation products (e.g., hydrolysis to carboxylic acids). Compare kinetic models (zero-order vs. first-order) to identify dominant degradation pathways. Replicate experiments across labs to rule out instrument-specific artifacts .

Q. What strategies mitigate interference from structural analogs (e.g., 3,5,5-Trimethylhexanenitrile) during spectroscopic analysis?

- Methodology : Leverage high-resolution mass spectrometry (HRMS) to differentiate isomers via exact mass (±5 ppm). For NMR, employ 2D-COSY and HSQC to resolve overlapping signals. Computational modeling (DFT-based chemical shift predictions) can validate assignments .

Q. How does this compound interact with transition-metal catalysts in C–C coupling reactions?

- Methodology : Screen Pd-, Ni-, and Cu-based catalysts under varying conditions (solvent, temperature, ligand ratios). Use in situ IR spectroscopy to monitor nitrile coordination. Compare turnover frequencies (TOF) and characterize products via X-ray crystallography (if crystalline) or GC×GC-TOFMS for volatile derivatives. Publish raw datasets to enable meta-analyses .

Data Presentation & Validation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodology : Apply non-linear regression (e.g., Hill equation) to EC₅₀/LC₅₀ calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes (Cohen’s d) to contextualize significance .

Q. How should researchers address batch-to-batch variability in physicochemical property measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.